molecular formula C10H15NO2 B8710669 2-Ethyl-N-(furan-2-yl)butanamide CAS No. 62188-15-2

2-Ethyl-N-(furan-2-yl)butanamide

Cat. No.: B8710669
CAS No.: 62188-15-2
M. Wt: 181.23 g/mol
InChI Key: YSLICDQRFIJANK-UHFFFAOYSA-N
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Description

2-Ethyl-N-(furan-2-yl)butanamide (CAS 62188-15-2) is a chemical compound supplied for laboratory research use. This substance features a furan ring, a structure present in various bioactive molecules and synthetic intermediates . With a molecular formula of C10H15NO2 and a molecular weight of 181.23 g/mol, this amide is part of a class of compounds that are frequently investigated for their potential biological activities . Furan-containing analogues are commonly explored in medicinal chemistry for applications such as antimicrobial or anti-inflammatory agents, although specific biological data for this particular compound is not well-documented in the public domain . Researchers value this compound as a building block for the synthesis of more complex molecules or for screening in biological assays. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

62188-15-2

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-ethyl-N-(furan-2-yl)butanamide

InChI

InChI=1S/C10H15NO2/c1-3-8(4-2)10(12)11-9-6-5-7-13-9/h5-8H,3-4H2,1-2H3,(H,11,12)

InChI Key

YSLICDQRFIJANK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CO1

Origin of Product

United States

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-Ethyl-N-(furan-2-yl)butanamide serves as a valuable building block for synthesizing more complex molecules. Its furan ring structure has been extensively studied for various chemical transformations, including oxidation, reduction, and substitution reactions.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionProducts
OxidationFormation of sulfoxidesSulfoxides or sulfones
ReductionFormation of aminesAmines or alcohols
SubstitutionHalogenationHalogenated derivatives

Biology

Biologically, compounds containing furan rings have shown significant promise in various therapeutic areas. Preliminary studies suggest that this compound exhibits potential antimicrobial , anticancer , and anti-inflammatory properties. These activities are attributed to the compound's ability to interact with biological targets effectively .

Case Study: Anticancer Activity
In research conducted on furan derivatives, compounds similar to this compound demonstrated notable inhibition of cancer cell proliferation in vitro. The mechanism involved the modulation of key signaling pathways associated with cell growth and apoptosis .

Medicine

The medicinal applications of this compound are particularly compelling. Investigations into its anticancer properties have indicated that it may inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells . Additionally, its anti-inflammatory effects could be harnessed for treating conditions characterized by chronic inflammation.

Table 2: Biological Activities of this compound

Activity TypePotential Effects
AntimicrobialInhibition of bacterial and fungal growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction of inflammatory cytokine production

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-Ethyl-N-(furan-2-yl)butanamide can be contextualized by comparing it with analogous amide derivatives reported in recent literature. Key differences in substituents, molecular features, and inferred biological activities are summarized below:

Table 1: Structural and Physicochemical Comparison of this compound and Analogous Compounds

Compound Name Molecular Formula Substituent on Amide Nitrogen Molecular Weight (g/mol) Key Structural Features Inferred Properties/Activities Reference
This compound C₁₀H₁₅NO₂ Furan-2-yl 181.23 Aromatic oxygen heterocycle, ethyl branching Potential H-bonding via furan oxygen -
2-Ethyl-N-(2-methyl-4-nitrophenyl)butanamide C₁₃H₁₈N₂O₃ 2-Methyl-4-nitrophenyl 262.30 Nitro group (electron-withdrawing), methyl substitution High polarity; possible metabolic instability
2-Ethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide (Y020-1407) C₁₇H₂₄N₂O 2-(5-Methylindol-3-yl)ethyl 280.39 Indole ring, ethyl linker Enhanced lipophilicity; potential CNS activity
N-(2-Oxoindolin-5-yl)furan-2-carboxamide C₁₃H₁₀N₂O₃ 2-Oxoindolin-5-yl (with furan carbonyl) 254.23 Furan carbonyl, indolinone core TLK2 kinase inhibition (IC₅₀ ~50 nM)

Structural and Electronic Differences

Substituent Effects: The furan-2-yl group in the target compound provides an electron-rich aromatic system, enabling hydrogen bonding and dipole interactions. The indole-ethyl substituent in Y020-1407 introduces a planar aromatic system with a flexible linker, likely enhancing membrane permeability and target binding in hydrophobic pockets .

Molecular Weight and Lipophilicity :

  • The target compound (MW 181.23) is smaller and less lipophilic than Y020-1407 (MW 280.39), suggesting differences in bioavailability and distribution.
  • The nitro-substituted derivative (MW 262.30) balances moderate lipophilicity with high polarity due to its nitro group, which may limit blood-brain barrier penetration.

Biological Relevance: Compounds like N-(2-oxoindolin-5-yl)furan-2-carboxamide exhibit TLK2 kinase inhibition (IC₅₀ ~50 nM), highlighting the role of furan moieties in targeting kinase active sites . The target compound’s furan group may similarly engage in π-stacking or H-bonding with enzymatic targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Ethyl-N-(furan-2-yl)butanamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via amidation reactions using 2-ethylbutanoyl chloride and 2-aminofuran. A common approach involves refluxing the reactants in a polar aprotic solvent (e.g., 1,4-dioxane) at 120°C for 18–24 hours, followed by recrystallization from chloroform/methanol . Optimization includes adjusting stoichiometric ratios, temperature, and solvent polarity to enhance yield. Monitoring reaction progress via TLC or HPLC is critical.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H/13C^{13}C NMR to confirm proton environments and carbonyl functionality. FT-IR identifies amide C=O stretches (~1650–1700 cm1 ^{-1}) and furan ring vibrations .
  • Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) resolves molecular geometry and hydrogen-bonding networks. Ensure high-resolution data collection (<1.0 Å) to minimize R-factor discrepancies .

Q. How do solvent properties influence the solubility and reactivity of this compound?

  • Methodological Answer : Solubility is highest in polar aprotic solvents (e.g., DMF, DMSO) due to the amide group’s polarity. Reactivity in nucleophilic environments (e.g., aqueous conditions) should be assessed via kinetic studies. Gas chromatography (GC) under nonpolar column conditions (e.g., 5% phenyl methyl polysiloxane) can monitor degradation products .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography with silica gel (ethyl acetate/hexane gradient) effectively separates byproducts. Recrystallization from chloroform/methanol (1:3 v/v) enhances purity. Confirm purity via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can discrepancies between computational (DFT) and experimental (FT-IR/UV-Vis) spectral data for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from solvation effects or basis set limitations in DFT. Recalculate using polarizable continuum models (PCM) for solvent corrections. Compare experimental UV-Vis λmax_{\text{max}} with TD-DFT predictions to validate electronic transitions .

Q. What is the impact of substituent modifications (e.g., alkyl chain length, halogenation) on the biological activity of furan-based amides?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic synthesis of analogs (e.g., brominated or chlorinated derivatives) and bioassays (e.g., cytotoxicity screens). For example, bromine at the ethyl chain increases electrophilicity, enhancing interactions with biological targets .

Q. How should researchers address contradictory data in crystallographic refinement or spectroscopic assignments?

  • Methodological Answer : For crystallography, re-examine diffraction data for twinning or disorder using SHELXD/SHELXE. For spectroscopy, cross-validate assignments via 2D NMR (COSY, HSQC) or isotopic labeling. Apply Bayesian statistical models to quantify uncertainty in peak assignments .

Q. What strategies optimize the reaction yield of this compound in scaled-up syntheses?

  • Methodological Answer : Use microwave-assisted synthesis to reduce reaction time and improve energy efficiency. Monitor exothermic reactions with in-situ IR probes. Implement flow chemistry for continuous production, ensuring consistent temperature and mixing .

Q. How can high-resolution crystallographic data improve the understanding of hydrogen-bonding networks in this compound?

  • Methodological Answer : Collect data at low temperature (150 K) to reduce thermal motion artifacts. Refine using SHELXL with anisotropic displacement parameters. Analyze Hirshfeld surfaces to map intermolecular interactions (e.g., C–H···O bonds between amide and furan groups) .

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